molecular formula C7H4F3NO3 B1392473 6-(Trifluoromethoxy)picolinic acid CAS No. 1221172-11-7

6-(Trifluoromethoxy)picolinic acid

Cat. No. B1392473
CAS RN: 1221172-11-7
M. Wt: 207.11 g/mol
InChI Key: ZGUDFAFRAROJDA-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)picolinic acid is a chemical compound with the molecular formula C7H4F3NO3 . It is also known as 6-(Trifluoromethoxy)pyridine-2-carboxylic acid .

Scientific Research Applications

Photophysical Properties

  • 6-Phosphoryl picolinic acid derivatives, related to 6-(Trifluoromethoxy)picolinic acid, have been studied as sensitizers for europium and terbium. These derivatives show bright emissions, particularly for terbium, and have higher stability constants than carboxylate analogues, making them significant in photophysical studies (Andres & Chauvin, 2011).

Coordination Chemistry

  • Tris-picolinate complexes of rhodium and iridium, which include picolinic acid, demonstrate unique structural and electrochemical properties. These complexes, involving bidentate N,O-donors, are of interest in coordination chemistry due to their intense MLCT transitions and oxidation-reduction potentials (Basu et al., 2005).

Microbial Degradation

  • Picolinic acid, closely related to this compound, is a common metabolite of L-tryptophan and is an essential intermediate in organic chemical synthesis. Studies have revealed gene clusters responsible for the complete degradation of picolinic acid in bacteria, providing insights into the catabolic mechanisms of this compound (Qiu et al., 2019).

Organic Synthesis

  • Picolinic acid and its derivatives are used in the Mitsunobu reaction, a critical reaction in organic synthesis. The resulting esters from this reaction can be cleaved under neutral conditions, highlighting the versatility of picolinic acid in synthetic chemistry (Sammakia & Jacobs, 1999).

Catalysis

  • Picolinic acid has been identified as an effective catalyst in the chromic acid oxidation of alcohols. Its unique reaction mechanism, involving a termolecular complex formation, is relevant for understanding catalytic processes in organic chemistry (Roček & Peng, 1977).

Environmental Applications

  • Biodegradation studies have shown that picolinic acid can be metabolized by bacteria like Rhodococcus, suggesting its potential use in bioremediation of environments polluted with picolinic acid (Zhang et al., 2019).

Optoelectronic Properties

  • Studies involving picolinic acid derivatives in optoelectronic devices, like OLEDs, have demonstrated improved optoelectronic properties. These findings are significant for the development of advanced materials in electronics (Xiao et al., 2009).

Future Directions

Research on picolinic acid and its derivatives, including 6-(Trifluoromethoxy)picolinic acid, is ongoing. Recent studies have highlighted the potential of picolinic acid as a broad-spectrum antiviral . The team hopes to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . Another study has demonstrated the potential of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds as potential lead structures in the discovery of novel synthetic auxin herbicides .

Biochemical Analysis

Biochemical Properties

6-(Trifluoromethoxy)picolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with zinc finger proteins, where it binds and alters their structure, disrupting zinc binding and inhibiting their function . This interaction is crucial as zinc finger proteins are involved in viral replication and normal cellular homeostasis. Additionally, this compound has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting viral entry, thereby preventing viral replication . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to suppress the proliferation and metabolic activity of CD4+ T cells, while not significantly affecting cell viability . This selective inhibition suggests potential therapeutic applications in immunomodulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to zinc finger proteins, altering their structure and disrupting zinc binding . This disruption inhibits the function of these proteins, which are crucial for viral replication and cellular homeostasis. Additionally, the compound interferes with viral-cellular membrane fusion, preventing the entry of enveloped viruses into host cells . These mechanisms highlight the compound’s potential as a broad-spectrum antiviral agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that it maintains its antiviral activity over extended periods, making it a stable and effective agent for in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits viral replication without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the tryptophan-kynurenine pathway, which is crucial for immune regulation and neuroprotection . This interaction affects metabolic flux and metabolite levels, highlighting the compound’s role in modulating biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It plays a role in zinc transport by binding to zinc finger proteins, which facilitates its distribution within the cell . This interaction also affects its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with zinc finger proteins and other biomolecules . This localization is crucial for its activity and function, as it allows the compound to effectively inhibit viral replication and modulate cellular processes.

properties

IUPAC Name

6-(trifluoromethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-3-1-2-4(11-5)6(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUDFAFRAROJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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